Ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate

CAS No.: 925427-22-1

Cat. No.: VC3421712

Molecular Formula: C9H10ClN3O4

Molecular Weight: 259.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 925427-22-1 |

|---|---|

| Molecular Formula | C9H10ClN3O4 |

| Molecular Weight | 259.64 g/mol |

| IUPAC Name | ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate |

| Standard InChI | InChI=1S/C9H10ClN3O4/c1-3-17-9(14)5-4-12-8(10)7(13(15)16)6(5)11-2/h4H,3H2,1-2H3,(H,11,12) |

| Standard InChI Key | ZSKQGDAGYNBORF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=CN=C(C(=C1NC)[N+](=O)[O-])Cl |

| Canonical SMILES | CCOC(=O)C1=CN=C(C(=C1NC)[N+](=O)[O-])Cl |

Introduction

Chemical Identity and Structural Characteristics

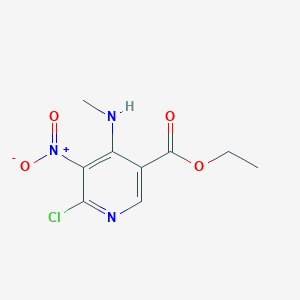

Ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate is a substituted pyridine compound characterized by a pyridine ring backbone with four distinct functional groups: a chloro substituent at position 6, a methylamino group at position 4, a nitro group at position 5, and an ethyl carboxylate group at position 3. This particular arrangement of functional groups creates a molecule with unique chemical and physical properties that distinguish it from other pyridine derivatives.

The compound is officially identified by the CAS Registry Number 925427-22-1, which serves as its unique chemical identifier in scientific databases and literature . The compound also has a PubChem CID of 51000236, providing an additional reference point for researchers seeking information in public chemical databases . The systematic IUPAC name for this compound is ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate, which precisely describes its chemical structure according to international nomenclature standards .

Molecular Representation Systems

The molecular structure of ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate can be represented through various chemical notation systems, each serving different computational and informational purposes. The compound's SMILES notation is CCOC(=O)c1cnc(Cl)c(c1NC)N+[O-], which provides a linear text representation of the molecular structure that can be used in computational chemistry applications . The more comprehensive InChI notation for this compound is InChI=1S/C9H10ClN3O4/c1-3-17-9(14)5-4-12-8(10)7(13(15)16)6(5)11-2/h4H,3H2,1-2H3,(H,11,12), which encodes detailed structural information including stereochemistry and tautomeric states . The condensed InChIKey ZSKQGDAGYNBORF-UHFFFAOYSA-N serves as a fixed-length identifier that facilitates web searches and database lookups .

Physical and Chemical Properties

Ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate possesses distinctive physical and chemical properties that are important for understanding its behavior in various chemical reactions and applications. These properties are critical for researchers designing experiments or developing synthetic methodologies involving this compound.

Basic Physical Parameters

The compound has a molecular formula of C9H10ClN3O4, indicating its elemental composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms . Its molecular weight is precisely calculated as 259.64 g/mol, which influences its behavior in various analytical techniques such as mass spectrometry . The molecular structure contains several key functional groups that contribute to its chemical reactivity, including the electrophilic nitro group, the nucleophilic methylamino group, the electronegative chlorine atom, and the carboxylic ester moiety.

Property Data Table

The following table summarizes the key physical and chemical properties of ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate:

Structural Analysis and Molecular Features

The molecular architecture of ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate exhibits several notable structural features that influence its chemical behavior and potential applications. The pyridine core provides aromatic character to the molecule, while the various substituents alter the electron distribution and reactivity patterns across the ring system.

Electronic and Steric Considerations

The electronic distribution within ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate is significantly influenced by the electron-withdrawing nitro and carboxylate groups, which create electron-deficient regions in the pyridine ring. Conversely, the methylamino group serves as an electron-donating substituent, partially offsetting this effect. This complex electronic interplay results in a molecule with unique reactivity patterns that may be exploited in synthetic applications. The steric arrangement of these substituents around the pyridine ring also influences the three-dimensional shape of the molecule and its ability to interact with other chemical entities.

Comparative Analysis with Structural Analogs

Ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate belongs to a family of substituted pyridine compounds, several of which have similar structural features but distinct properties. Comparing this compound with its structural analogs provides valuable insights into structure-property relationships and potential applications.

Structural Analog Comparison Table

The following table compares the key properties of ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate with those of several structurally related compounds:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|---|---|

| Ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate | 925427-22-1 | C9H10ClN3O4 | 259.64 | Reference compound |

| Ethyl 6-chloro-4-(ethylamino)nicotinate | 959162-97-1 | C10H13ClN2O2 | 228.675 | Ethylamino instead of methylamino; no nitro group |

| Ethyl 4-amino-6-chloro-5-nitronicotinate | 690635-35-9 | C8H8ClN3O4 | 246 | Amino instead of methylamino |

| Ethyl 6-chloro-5-methyl-4-(methylamino)nicotinate | 86713588 | C10H13ClN2O2 | 228.67 | Methyl group instead of nitro group |

Structure-Property Relationships

The structural differences among these compounds lead to significant variations in their physical and chemical properties. For instance, the presence of the nitro group in ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate likely results in a higher molecular weight and different electronic properties compared to its methyl-substituted analog (ethyl 6-chloro-5-methyl-4-(methylamino)nicotinate) . The nitro group's strong electron-withdrawing effect influences the reactivity of the pyridine ring, potentially making it more susceptible to nucleophilic attack at certain positions. Similarly, the difference between a methylamino and an ethylamino group affects properties such as steric hindrance, basicity, and hydrogen-bonding capability, which can be crucial for biological activity and chemical reactivity.

Applications and Research Significance

Ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate has several potential applications in chemical research and development, particularly in the fields of pharmaceutical chemistry and materials science.

Pharmaceutical Relevance

The multi-functionalized pyridine structure of ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate makes it a valuable building block for medicinal chemistry applications. Pyridine derivatives are widely used in pharmaceutical research due to their ability to interact with biological targets through various binding mechanisms. The presence of the methylamino group provides a potential hydrogen bond donor, while the nitro and carboxylate groups can serve as hydrogen bond acceptors, creating opportunities for specific interactions with protein binding sites. Additionally, the chlorine atom offers a position for further functionalization through cross-coupling reactions or nucleophilic substitution, expanding the range of structural modifications that can be explored in drug discovery efforts.

Synthetic Utility

In organic synthesis, ethyl 6-chloro-4-(methylamino)-5-nitropyridine-3-carboxylate can serve as a versatile intermediate for the preparation of more complex molecular structures. The carboxylate group can be transformed into various other functional groups, including amides, alcohols, and aldehydes, providing access to a diverse array of compounds from a single starting material. The nitro group can be reduced to an amine, which introduces additional reactivity and functional group manipulation possibilities. The chloro substituent enables metal-catalyzed coupling reactions, such as Suzuki, Heck, or Sonogashira couplings, allowing for the attachment of various carbon-based groups to further elaborate the molecular framework.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume